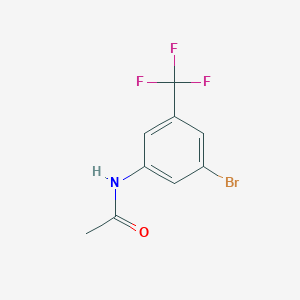
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% (2-TFMA) is an organic compound with a wide range of applications in the field of chemistry. It can be used as a reagent in various chemical reactions, such as the synthesis of organic compounds, as well as a catalyst in the production of pharmaceuticals. This compound is also used in the production of pesticides, herbicides, and other industrial chemicals. In addition, 2-TFMA is used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as fluorinated alkanes and cyclic compounds. It has also been used as a catalyst in the production of pharmaceuticals and other industrial chemicals. In addition, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
Mecanismo De Acción
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% acts as a nucleophile in the reaction with trifluoromethyl aniline and trifluoromethyl sulfonic anhydride. The reaction proceeds via a nucleophilic substitution, in which the trifluoromethyl aniline acts as the electrophile and the trifluoromethyl sulfonic anhydride acts as the nucleophile. The reaction is catalyzed by a base, such as potassium carbonate, which facilitates the formation of the product.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of organic compounds, such as fluorinated alkanes and cyclic compounds. It has also been used as a catalyst in the production of pharmaceuticals and other industrial chemicals. In addition, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is that it is highly soluble in most organic solvents, making it easy to use in a variety of laboratory settings. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is not very stable, and it can decompose when exposed to light or heat. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
The future of 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is promising. It has a wide range of applications in the field of chemistry and can be used in the synthesis of a variety of organic compounds. Additionally, it can be used as a catalyst in the production of pharmaceuticals and other industrial chemicals. Furthermore, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% can be used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants. In the future, it is likely that 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% will continue to be used in research and industrial applications. Additionally, further research may be conducted to explore its potential applications in other areas, such as medicine and agriculture.
Métodos De Síntesis
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% can be synthesized from the reaction of trifluoromethyl aniline and trifluoromethyl sulfonic anhydride in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide (DMF), at a temperature of 80-90°C. This reaction yields a product with 97% purity.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)5-3-4(1-2-6(5)15)18(16,17)8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTKBUKWGYSCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)






